![molecular formula C6H12N4 B1527466 ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine CAS No. 1341638-33-2](/img/structure/B1527466.png)
ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine
Overview
Description
Triazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Synthesis Analysis
Triazoles can be synthesized through a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring.Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. For example, they can act as ligands in click chemistry, stabilizing Cu(I) towards disproportionation and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure. For example, some triazoles are solid at room temperature .Scientific Research Applications
Antimicrobial Polymers
Poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups show antimicrobial potential against Staphylococcus aureus. This suggests their potential as antimicrobial materials, especially when the terminal groups contain 12 or more carbons, indicating a structure-function relationship critical for designing effective antimicrobial polymers (Waschinski & Tiller, 2005).
Synthesis Techniques
The synthesis of 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one through various chemical reactions highlights the versatility and reactivity of ethyl triazole derivatives in creating complex organic molecules, showcasing the utility of these compounds in fine chemical synthesis (Xin, 2003).
Catalysis
Research into nickel(II) and cobalt(II) complexes with a "Click"-derived tripodal ligand, including ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine, has led to insights into their geometric and electronic structures. These complexes exhibit catalytic properties in ethylene polymerization, demonstrating the role of such ligands in catalysis (Schweinfurth et al., 2012).
Supramolecular Chemistry
The engineering of three-dimensional chains of porous nanoballs from a 1,2,4-triazole-carboxylate synthon illustrates the application of ethyl triazole derivatives in constructing novel supramolecular structures. This research indicates the potential of these compounds in developing materials with unique porosity and functionality (Naik et al., 2010).
Environmental Chemistry
The light-induced fixation of carbon dioxide with zinc porphyrin using ethyl triazole derivatives as intermediates highlights a novel approach to CO2 fixation. This process could have implications for carbon capture and sequestration technologies, presenting a potential pathway for mitigating climate change effects (Inoue, Nukui, & Kojima, 1984).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as tris[(1-benzyl-1h-1,2,3-triazol-4-yl)methyl]amine, have been found to stabilize cu(i) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, affecting various biochemical pathways .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting a wide range of potential effects .
Action Environment
It’s worth noting that similar compounds, such as tris[(1-benzyl-1h-1,2,3-triazol-4-yl)methyl]amine, have been found to stabilize cu(i) ions in the reaction environment, enhancing their catalytic effect without requiring an inert atmosphere or anhydrous conditions .
Safety and Hazards
Future Directions
Triazoles have a wide range of applications in medicinal chemistry, offering versatile and adaptable applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . Therefore, the development of new triazole derivatives continues to be an active area of research .
properties
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-7-4-6-5-10(2)9-8-6/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLVREZTZUWBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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